{2-Carbamoyl-2-[(3,4-dichlorophenyl)methyl]hydrazinylidene}acetic acid
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Overview
Description
{2-Carbamoyl-2-[(3,4-dichlorophenyl)methyl]hydrazinylidene}acetic acid is a chemical compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a hydrazinylidene group attached to an acetic acid moiety, along with a 3,4-dichlorophenyl group. Its distinct chemical properties make it a valuable subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Carbamoyl-2-[(3,4-dichlorophenyl)methyl]hydrazinylidene}acetic acid typically involves the reaction of 3,4-dichlorobenzyl chloride with hydrazine hydrate, followed by the addition of cyanoacetic acid. The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol, and requires careful temperature regulation to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
{2-Carbamoyl-2-[(3,4-dichlorophenyl)methyl]hydrazinylidene}acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
{2-Carbamoyl-2-[(3,4-dichlorophenyl)methyl]hydrazinylidene}acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a drug candidate for various diseases, leveraging its unique chemical structure to target specific biological pathways.
Mechanism of Action
The mechanism of action of {2-Carbamoyl-2-[(3,4-dichlorophenyl)methyl]hydrazinylidene}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazinylidene group can form covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, the dichlorophenyl group may enhance binding affinity to certain receptors, modulating their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
{2-Carbamoyl-2-[(3-chlorophenyl)methyl]hydrazinylidene}acetic acid: This compound is similar in structure but has a single chlorine atom on the phenyl ring.
{2-Carbamoyl-2-[(2,4-dichlorophenyl)methyl]hydrazinylidene}acetic acid: Another similar compound with chlorine atoms at different positions on the phenyl ring.
Uniqueness
The uniqueness of {2-Carbamoyl-2-[(3,4-dichlorophenyl)methyl]hydrazinylidene}acetic acid lies in its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure may result in different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable compound for targeted research and development.
Properties
CAS No. |
80305-82-4 |
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Molecular Formula |
C10H9Cl2N3O3 |
Molecular Weight |
290.10 g/mol |
IUPAC Name |
2-[carbamoyl-[(3,4-dichlorophenyl)methyl]hydrazinylidene]acetic acid |
InChI |
InChI=1S/C10H9Cl2N3O3/c11-7-2-1-6(3-8(7)12)5-15(10(13)18)14-4-9(16)17/h1-4H,5H2,(H2,13,18)(H,16,17) |
InChI Key |
WXDZPMQJUWEDDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN(C(=O)N)N=CC(=O)O)Cl)Cl |
Origin of Product |
United States |
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